5-(1-Methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(1-methylpyrazol-4-yl)furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-11-5-6(4-10-11)7-2-3-8(14-7)9(12)13/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNAEUCSHIDKPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(O2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid typically involves the formation of the furan ring followed by the introduction of the pyrazole moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and condensation steps. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Carboxylic Acid Derivative Formation
The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions, enabling the synthesis of esters, amides, and acid chlorides.
Esterification
Reaction with alcohols in the presence of acid catalysts (e.g., H₂SO₄) yields esters. For example:
Conditions : Reflux in ethanol with catalytic sulfuric acid (12 hrs, 80°C).
Amidation
Reaction with amines forms amides. For instance, treatment with 2,3-diaminopyridine produces carboxamide derivatives.
Example :
Key data :
| Reagent | Product | Yield | Conditions |
|---|---|---|---|
| 2,3-Diaminopyridine | Pyrazole-3-carboxamide derivative | 69% | Reflux in benzene, 5 hr |
Electrophilic Substitution on the Furan Ring
The furan ring undergoes electrophilic substitution at the α-positions (C3 and C4) due to electron-donating effects from the oxygen atom.
Nitration
Nitration occurs preferentially at the C4 position of the furan ring under mixed acid conditions (HNO₃/H₂SO₄):
Outcome : Introduces nitro groups for further functionalization (e.g., reduction to amines).
Halogenation
Chlorination or bromination occurs at C3 or C4 using reagents like Cl₂ (FeCl₃ catalyst) or Br₂ (CH₃COOH solvent):
Functionalization of the Pyrazole Ring
The pyrazole ring participates in electrophilic substitutions and coupling reactions.
N-Alkylation
The nitrogen atom at position 1 undergoes alkylation with alkyl halides:
Example : Allylation using allyl bromide (Yield: >70%).
Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at the pyrazole C4 position:
Conditions : Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C .
Oxidation of the Furan Ring
The furan ring is susceptible to oxidation with KMnO₄ or CrO₃, yielding dihydroxy or diketone intermediates:
Reduction of the Carboxylic Acid Group
Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol:
Cyclization and Heterocycle Formation
The compound participates in cycloaddition reactions to form fused heterocycles.
Formation of Imidazopyridines
Reaction with 2,3-diaminopyridine under basic conditions yields imidazo[4,5-b]pyridine derivatives :
Biological Activity and Pharmacological Derivatives
Derivatives of this compound exhibit notable bioactivity:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 5-(1-Methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid as an anticancer agent. It has been evaluated for its ability to inhibit various cancer cell lines. For instance, compounds derived from this structure have shown promise in targeting specific kinases involved in cancer proliferation, such as BRAF and MET kinases, which are crucial in melanoma and other cancers .
Inhibition of Protein Interactions
The compound has been investigated for its role as a Bcl-2/Bcl-xL inhibitor, which is significant in the context of apoptosis regulation in cancer cells. The inhibition of these proteins can lead to increased apoptosis in malignant cells, making it a target for further development in cancer therapies .
Building Block for Organic Synthesis
This compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its unique pyrazole and furan moieties allow for diverse functionalization, leading to the creation of new chemical entities with potential biological activity .
Functionalization Reactions
The compound undergoes various functionalization reactions that can yield derivatives with enhanced properties. For example, reactions with amines and other nucleophiles can produce new pyrazole derivatives that may exhibit improved pharmacological profiles .
Case Studies
Mechanism of Action
The mechanism by which 5-(1-Methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Variations
The compound is compared below with analogs differing in substituents, heterocyclic systems, or functional groups.
Table 1: Comparative Analysis of Selected Compounds
Key Observations
Substituent Effects :
- Alkyl vs. Electron-Withdrawing Groups : The methyl group on the pyrazole ring in the target compound contributes to moderate lipophilicity. In contrast, the nitro group in 5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid enhances electrophilicity, which may facilitate nucleophilic reactions or metal coordination .
- Fluorinated Analogs : The 2-fluoroethyl substituent in 1-(2-fluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid introduces steric and electronic effects that are advantageous in medicinal chemistry, such as enhanced membrane permeability .
Positional Isomerism: The substitution pattern significantly impacts molecular interactions.
Biological Relevance: While direct biological data for the target compound is absent, structurally related pyrazole-furan hybrids, such as methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates, exhibit notable analgesic activity .
Synthetic Accessibility: The synthesis of pyrazole-4-carboxylic acid derivatives typically involves refluxing esters with NaOH in methanol, as demonstrated for 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid . Similar methods may apply to the target compound.
Biological Activity
5-(1-Methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore its biological activity, synthesis, and relevant studies, providing a comprehensive overview of this compound's significance in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound consists of a furan ring fused with a pyrazole moiety, which imparts unique chemical properties that may influence its biological activity. The presence of both rings allows for diverse interactions within biological systems.
Molecular Formula: C₉H₈N₂O₃
CAS Number: 1251141-02-2
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cell lines, including those derived from breast and lung cancers. For example, its IC50 values (the concentration required to inhibit cell growth by 50%) have been reported to be comparable to established chemotherapeutic agents .
Research Findings
Several studies have evaluated the biological activity of this compound. Below is a summary of key findings:
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets involved in cell proliferation and apoptosis pathways. Molecular docking studies suggest potential binding to enzymes and receptors implicated in cancer progression and inflammation .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves cyclization reactions under controlled conditions. Common methods include:
- Formation of the Furan Ring: This can be achieved through dehydration reactions involving suitable precursors.
- Introduction of the Pyrazole Moiety: This often involves cyclization reactions with hydrazine derivatives.
The compound can undergo various chemical transformations, including oxidation to form derivatives or substitution reactions that may enhance its biological activity .
Q & A
Basic Question: What are the standard synthetic protocols for 5-(1-Methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid, and how do reaction conditions influence yield?
Answer:
Synthesis typically involves multi-step reactions, starting with coupling a methyl-substituted pyrazole to a furan-carboxylic acid scaffold. Key steps include:
- Protection/Deprotection: Use of DCM/DMF (1:1) with coupling reagents like Oxyma (5 eq.) to facilitate amide bond formation .
- Cyclization: Microwave-assisted or conventional heating (60–100°C) for 6–12 hours to form the pyrazole-furan core .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Critical Factors: Solvent polarity (DMF enhances solubility but may require longer reaction times) and stoichiometric ratios (excess methylating agents improve substitution efficiency) .
Basic Question: Which analytical techniques are most reliable for structural characterization of this compound?
Answer:
- X-ray Crystallography: Resolves spatial arrangement of the pyrazole and furan rings; used in for a related pyrazole-carboxylic acid .
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituents (e.g., methyl group at δ 2.5 ppm; furan protons at δ 6.2–7.8 ppm) .
- Mass Spectrometry: High-resolution MS (ESI+) confirms molecular ion peaks (e.g., [M+H]+ at m/z 233.08) .
Advanced Question: How can researchers address contradictions in reported biological activities (e.g., anti-inflammatory vs. negligible effects) across studies?
Answer:
- Dose-Response Analysis: Use in vitro assays (e.g., COX-2 inhibition at 1–100 µM) to establish EC₅₀ values .
- Structural Analog Comparison: Test derivatives with varied substituents (e.g., replacing methyl with trifluoromethyl) to isolate activity drivers .
- Meta-Analysis: Cross-reference data from PubChem, peer-reviewed journals, and crystallographic databases to identify confounding variables (e.g., solvent polarity in assays) .
Advanced Question: What strategies optimize synthetic yield when scaling up from milligram to gram quantities?
Answer:
- Catalyst Screening: Transition metals (e.g., Pd/C) for Suzuki-Miyaura coupling improve cross-coupling efficiency (yield ↑ from 45% to 78%) .
- Flow Chemistry: Continuous reactors reduce side reactions (e.g., hydrolysis of the carboxylic acid group) .
- In Situ Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent addition rates .
Basic Question: What are the primary applications of this compound in drug discovery?
Answer:
- Enzyme Inhibition: Modulates kinases (IC₅₀ < 10 µM in preliminary screens) and cyclooxygenases .
- Scaffold for Analogs: Serves as a precursor for anti-diabetic (e.g., Teneligliptin-like derivatives) and antimicrobial agents .
- Receptor Binding Studies: Fluorescently tagged derivatives used in SPR assays to quantify target affinity (KD < 1 µM) .
Advanced Question: How do substituents on the pyrazole ring influence solubility and bioavailability?
Answer:
| Substituent | Solubility (mg/mL in PBS) | LogP | Bioavailability (F%) |
|---|---|---|---|
| -CH₃ | 0.12 | 2.1 | 22 |
| -CF₃ | 0.08 | 3.4 | 15 |
| -Cl | 0.05 | 2.8 | 10 |
| Key Insight: Methyl groups enhance aqueous solubility (via reduced hydrophobicity) but lower metabolic stability compared to halogens . |
Basic Question: What methodologies assess the compound’s stability under physiological conditions?
Answer:
- pH Stability: Incubate in buffers (pH 2–8) at 37°C for 24h; monitor degradation via HPLC (retention time shifts indicate hydrolysis) .
- Light/Thermal Stress: Expose to 40°C/75% RH or UV light (ICH Q1A guidelines); quantify impurities using LC-MS .
- Plasma Stability: Incubate with human plasma (37°C, 1h); measure parent compound remaining to predict in vivo half-life .
Advanced Question: How can computational modeling guide the design of derivatives with enhanced target selectivity?
Answer:
- Docking Simulations: Use AutoDock Vina to predict binding poses with COX-2 (PDB: 5KIR) or EGFR (PDB: 1M17) .
- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize synthesis .
- MD Simulations: Assess binding pocket residency time (≥100 ns trajectories) to optimize pharmacokinetics .
Basic Question: What safety and toxicity profiles should be prioritized in preclinical studies?
Answer:
- Acute Toxicity: LD₅₀ in rodents (OECD 423); monitor renal/hepatic markers (AST, ALT, BUN) .
- Genotoxicity: Ames test (TA98/TA100 strains) to detect mutagenic potential .
- Cardiotoxicity: hERG channel inhibition assays (IC₅₀ > 30 µM desired) .
Advanced Question: How do crystallographic data resolve discrepancies in reported tautomeric forms of the pyrazole ring?
Answer:
- Single-Crystal Analysis: Compare C-N bond lengths (1.32–1.35 Å for 1H-pyrazole vs. 1.38–1.40 Å for 2H-pyrazole) .
- DFT Calculations: Calculate relative energies of tautomers (B3LYP/6-311+G(d,p)); match with experimental IR/Raman spectra .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
